1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Description
1-(4-Ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a pyrrolidine derivative featuring a 5-oxo-pyrrolidine core. Its structure includes:
- Position 1: A 4-ethoxyphenyl group (ethoxy at the para position of the phenyl ring).
- Position 3: A carboxamide group substituted with a 2-methylbenzyl (ortho-methylphenylmethyl) moiety.
- Molecular formula: C₂₂H₂₄N₂O₃.
- Molecular weight: 364.44 g/mol.
The ethoxy group enhances lipophilicity and may influence metabolic stability, while the 2-methylbenzyl substituent introduces steric effects that could modulate receptor binding.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-19-10-8-18(9-11-19)23-14-17(12-20(23)24)21(25)22-13-16-7-5-4-6-15(16)2/h4-11,17H,3,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMHUGFGOOYNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the ethoxyphenyl and methylphenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Methylphenyl Group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The exact pathways depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Aryl Group Variations
Carboxamide Substituents
Fluorine and Electronic Effects
The 2-fluoroanilino group in provides electronegativity and hydrogen-bonding capacity, which can improve binding affinity to targets like enzymes or receptors .
Key Observations
- Molecular Weight : Compounds range from 328.5 g/mol () to 490.52 g/mol (). Lower molecular weights (e.g., main compound at 364.44 g/mol) align better with Lipinski’s rule for oral bioavailability.
- Lipophilicity : Chlorophenyl derivatives () are more lipophilic than ethoxyphenyl analogues, impacting ADME properties.
- Biological Relevance : Pyrazole derivatives in highlight the importance of heterocycles in bioactivity, suggesting that the thiadiazole in may confer similar advantages.
Biological Activity
1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide, also known by its CAS number 446053-91-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of the compound is C20H22N2O3, with a molecular weight of 338.4 g/mol. The structure features a pyrrolidine ring that is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiproliferative Effects : Preliminary studies have shown that derivatives of the pyrrolidine class, including this compound, demonstrate cytotoxicity against various cancer cell lines. For instance, it was evaluated for its interaction with topoisomerase I, an important target in cancer therapy .
- Neuropharmacological Effects : The compound's structural similarity to known neuropeptide antagonists suggests potential applications in modulating neuropeptide systems involved in stress response and appetite control .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Studies have indicated that similar compounds can inhibit topoisomerase I activity, leading to apoptosis in cancer cells. This mechanism is crucial for the development of antiproliferative agents .
- Interaction with Neuropeptide Systems : The compound may act as an antagonist at specific neuropeptide receptors, influencing pathways related to stress and appetite regulation .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Activity
A study synthesized a library of oxadiazole derivatives and tested their antiproliferative effects using the MTT assay. The results indicated that several compounds exhibited significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. The findings suggest that structural modifications can enhance the potency of these compounds .
Case Study 2: Neuropharmacological Potential
In another investigation focused on the relaxin-3/RXFP3 system, compounds similar to this compound were evaluated for their antagonist activity. Results indicated that structural features significantly influenced receptor binding and activity, highlighting the importance of continued research into this class of compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrrolidine-3-carboxylic acid derivatives. Key steps include:
- Ethoxyphenyl incorporation : Nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Amide bond formation : Coupling reagents like EDC/HOBt or HATU facilitate the reaction between the carboxylic acid and benzylamine derivatives. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction efficiency .
- Optimization : Temperature control (60–100°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical for minimizing side products .
- Data Table :
| Reaction Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Ethoxyphenyl coupling | K₂CO₃, DMF, 80°C | 65–75% | |
| Amide formation | HATU, DCM, RT | 80–85% |
Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for preliminary drug discovery?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol) .
- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/base) conditions, monitored via LC-MS .
- LogP : Determine via reverse-phase HPLC or computational tools (e.g., Schrödinger’s QikProp) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., reference inhibitors) and replicate experiments across labs .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. ethoxyphenyl substituents) to identify SAR trends .
- Computational modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational changes .
Q. How can reaction pathways be optimized using computational tools to enhance synthesis scalability?
- Methodological Answer :
- Reaction path search : Apply quantum chemical calculations (Gaussian 16) to identify low-energy intermediates and transition states .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents .
- Scale-up simulations : Use Aspen Plus to model heat/mass transfer and mitigate exothermic risks in batch reactors .
Q. What analytical techniques are critical for elucidating degradation products under stress conditions?
- Methodological Answer :
- LC-HRMS : Identify degradation products via accurate mass and fragmentation patterns (e.g., using Thermo Orbitrap) .
- NMR spectroscopy : Assign structures of major degradants (e.g., ¹H/¹³C NMR, COSY, HSQC) .
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions for 24–72 hours .
Key Research Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .
- Experimental Design : Prioritize DOE (Design of Experiments) approaches to evaluate multiple variables (e.g., solvent, temperature, catalyst) simultaneously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
